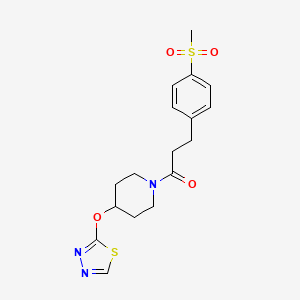

2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one is a compound that has gained a lot of attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

- In the study of molecular structures involving similar compounds, hydrogen-bonded chains and sheets formed by N-H...O and C-H...O hydrogen bonds were observed, indicating the potential for complex molecular interactions and structural diversity in derivatives of this compound (Portilla et al., 2007).

Neuroprotective Activities

- Benzylpiperazine-based derivatives, closely related to the compound , demonstrated significant neuroprotective activities both in vitro and in vivo. This suggests the potential of such compounds in developing treatments for cerebral ischemic stroke (Gao et al., 2022).

Synthesis of Related Compounds

- Research into the synthesis of related compounds, like 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, demonstrates the chemical versatility and the potential for generating a variety of biologically active derivatives (Shestopalov et al., 2003).

Antimicrobial and Anti-inflammatory Activities

- Compounds structurally similar to 2-((4-benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one have shown notable antimicrobial, anti-inflammatory, and antinociceptive activities. This suggests potential applications in the treatment of infections and inflammatory conditions (Bassyouni et al., 2012).

Anticancer Activity

- Polysubstituted 4H-Pyran derivatives, synthesized through methods that could be applicable to the compound of interest, exhibited significant anticancer activity against various human cancer cell lines (Hadiyal et al., 2020).

Catalysis and Synthesis Efficiency

- Similar compounds have been synthesized using silica-bonded N-propylpiperazine sodium n-propionate, demonstrating efficient and recyclable methods for producing such complex molecules (Mansoor et al., 2015).

Potential in Drug Discovery

- Compounds like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate have been identified as potent functional antagonists in cell-based assays, highlighting the pharmaceutical potential of such compounds in drug discovery (Maloney et al., 2012).

properties

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-nitrophenyl)methoxy]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c28-23-14-22(16-26-12-10-25(11-13-26)15-19-4-2-1-3-5-19)31-18-24(23)32-17-20-6-8-21(9-7-20)27(29)30/h1-9,14,18H,10-13,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKDVFGXZNDPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2798888.png)

![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2798889.png)

![Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2798890.png)

![N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2798893.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2798894.png)

![(2S)-2-[(4-bromophenyl)sulfonylamino]propanoic acid](/img/structure/B2798895.png)

![methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate](/img/structure/B2798897.png)

![1-(3,5-dimethoxyphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2798899.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2798905.png)

![N-(3-chloro-4-methoxyphenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2798907.png)

![1-{[5-Chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}-3-(propan-2-yl)urea](/img/structure/B2798908.png)